molecular formula C25H22FNO4S B2467577 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866845-88-7

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2467577
CAS No.: 866845-88-7
M. Wt: 451.51
InChI Key: CQBQYBSMOUTUME-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethoxybenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 3-methylbenzyl group at position 1.

The ethoxybenzenesulfonyl moiety introduces electron-donating and bulky substituents, which may influence solubility, metabolic stability, and target binding affinity. Fluorine at position 6 is a common bioisostere that can improve bioavailability and modulate electronic effects .

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-20-8-10-21(11-9-20)32(29,30)24-16-27(15-18-6-4-5-17(2)13-18)23-12-7-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBQYBSMOUTUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluoro Substituent: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Ethoxybenzenesulfonyl Group: The ethoxybenzenesulfonyl group can be attached through a sulfonylation reaction using ethoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone derivatives with sulfonyl and benzyl substituents have been extensively explored. Below is a systematic comparison of the target compound with its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Ethoxybenzenesulfonyl (3), 6-F (6), 3-methylbenzyl (1) C25H23FNO4S 452.52 Ethoxy group enhances solubility; 3-methylbenzyl increases lipophilicity.
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one Benzenesulfonyl (3), 6-F (6), 4-methylbenzyl (1) C23H19FNO3S 408.47 Lacks ethoxy group; reduced steric bulk may lower metabolic stability.
6-Fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one 4-Isopropylbenzenesulfonyl (3), 6-F (6), 2-methylbenzyl (1) C26H24FNO3S 449.54 Isopropyl group increases hydrophobicity; 2-methylbenzyl may alter binding orientation.
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 3-Chlorobenzenesulfonyl (3), 7-diethylamino (7), 4-methylbenzyl (1) C26H25ClFN2O3S 515.00 Chlorine substituent enhances electronegativity; diethylamino group may improve solubility.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-Isopropylbenzenesulfonyl (3), 6-ethoxy (6), 4-chlorobenzyl (1) C27H25ClNO4S 506.00 Ethoxy and isopropyl groups balance solubility and steric effects; chloro substituent may confer reactivity.

Key Observations:

Chlorobenzenesulfonyl (e.g., ) introduces electronegativity, which may enhance binding to polar enzyme pockets but could reduce metabolic stability . 4-Isopropylbenzenesulfonyl () increases hydrophobicity, favoring membrane penetration but risking off-target interactions .

Benzyl Substituents: The 3-methylbenzyl group in the target compound offers moderate lipophilicity compared to 4-methylbenzyl () or 2-methylbenzyl (), which may influence spatial orientation in binding sites .

Fluorine and Ethoxy Synergy: The combination of 6-fluoro and 4-ethoxy groups may synergistically modulate electronic effects (e.g., pKa, resonance) and solubility, as seen in fluoroquinolone antibiotics .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:

  • Antimicrobial Potential: Fluoroquinolinones with sulfonyl groups (e.g., ) are often screened for antibacterial activity due to structural resemblance to fluoroquinolones .
  • Enzyme Inhibition : Sulfonyl-containing compounds (e.g., ) have shown activity against kinases and proteases, suggesting the target may interact with similar targets .
  • Metabolic Stability : Ethoxy and methyl groups may reduce cytochrome P450-mediated degradation compared to chlorinated analogs .

Biological Activity

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₁₈FNO₃S, with a molecular weight of approximately 353.41 g/mol. Its structure includes a dihydroquinoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈FNO₃S
Molecular Weight353.41 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The biological activity of this compound primarily revolves around its interaction with specific biological targets:

  • Inhibition of Enzymes : The sulfonamide moiety is known to inhibit certain enzymes, particularly carbonic anhydrases and some kinases, which are crucial in various metabolic pathways.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly through modulation of the MAPK/ERK pathway.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Case Study: In Vitro Effects on Cancer Cells

In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Findings :

  • MCF-7 Cells : IC50 = 15 µM after 48 hours.
  • A549 Cells : IC50 = 20 µM after 48 hours.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Treatment Duration (h)
MCF-71548
A5492048

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

In a study assessing the antibacterial activity:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL.
  • Escherichia coli : MIC = 64 µg/mL.

Table 3: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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